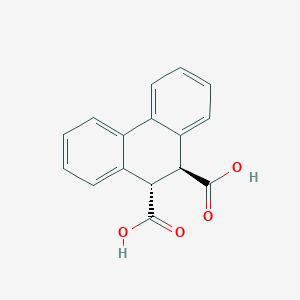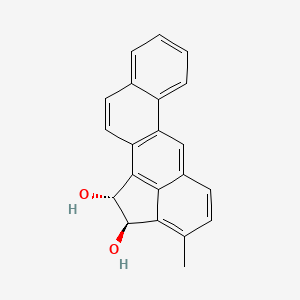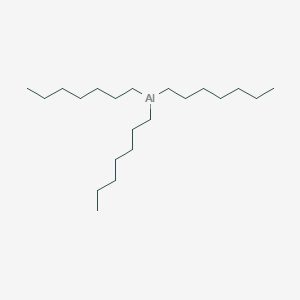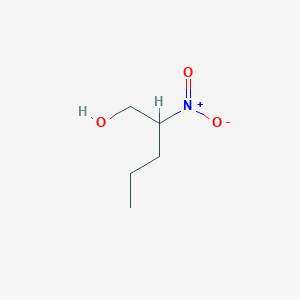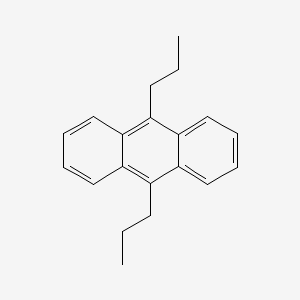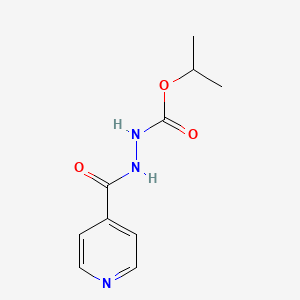
propan-2-yl N-(pyridine-4-carbonylamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-(pyridine-4-carbonylamino)carbamate: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a carbamate group, making it a valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(pyridine-4-carbonylamino)carbamate typically involves the reaction of pyridine-4-carbonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbamoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl N-(pyridine-4-carbonylamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the carbamate group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Chemistry: Propan-2-yl N-(pyridine-4-carbonylamino)carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance the efficacy and stability of the final products.
Mécanisme D'action
The mechanism of action of propan-2-yl N-(pyridine-4-carbonylamino)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, forming a stable complex that inhibits its activity. This inhibition can result in various biological effects, depending on the target and the pathway involved. For example, in enzyme inhibition, the compound may prevent the substrate from binding to the enzyme, thereby blocking the catalytic activity.
Comparaison Avec Des Composés Similaires
- Propan-2-yl N-(pyridine-3-carbonylamino)carbamate
- Propan-2-yl N-(pyridine-2-carbonylamino)carbamate
- Phenyl N-(pyridine-4-carbonylamino)carbamate
Comparison: Propan-2-yl N-(pyridine-4-carbonylamino)carbamate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs with different substitution positions, this compound may exhibit distinct binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
6298-79-9 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
propan-2-yl N-(pyridine-4-carbonylamino)carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-7(2)16-10(15)13-12-9(14)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
WXXOMOBVEZJCGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
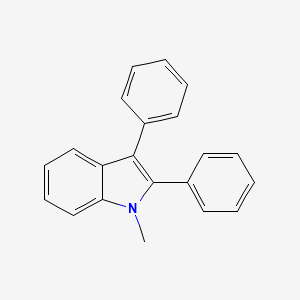
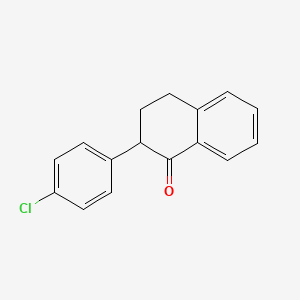
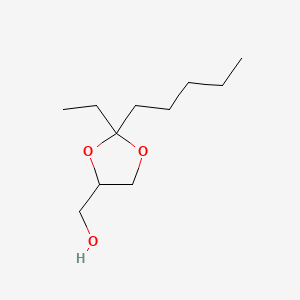
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
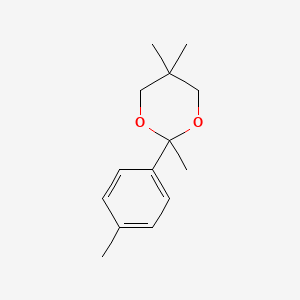
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
